TAS-103
Description
Historical Context of Topoisomerase-Targeted Agents in Oncology
The landscape of cancer chemotherapy has long included agents that target DNA topoisomerases, enzymes crucial for regulating DNA topology during fundamental cellular processes like replication and transcription. fishersci.canih.gov The historical development of these agents began with the discovery of topoisomerase I (omega protein from E. coli) in 1971 by Jim Wang, followed by the bacterial topoisomerase II (DNA gyrase) in 1976. fishersci.cawikidata.org
Early antineoplastic strategies, dating back to the use of alkylating agents in 1942, primarily focused on quantitative cell killing rather than specific targeting. wikipedia.org The 1950s saw the emergence of anthracyclines, such as doxorubicin (B1662922) and daunorubicin, isolated from Streptomyces species, which became a primary class of topoisomerase II inhibitors. wikidata.orgfishersci.ieresearchgate.net Doxorubicin, for instance, was marketed in 1974 for a broad spectrum of tumors. researchgate.net
Subsequently, other classes of topoisomerase inhibitors were developed. Camptothecin (B557342) derivatives, including topotecan (B1662842) and irinotecan (B1672180), emerged as potent topoisomerase I inhibitors, approved by the FDA for various cancers. fishersci.ieresearchgate.netfishersci.ca Etoposide (B1684455) and teniposide, semi-synthetic derivatives of podophyllotoxins, were identified as topoisomerase II inhibitors, with etoposide gaining FDA approval in 1983. wikidata.orgfishersci.ieresearchgate.netfishersci.ca These agents exert their cytotoxic effects by interfering with the enzyme's ability to manage DNA supercoiling, leading to DNA damage and ultimately cell death. fishersci.ca
Evolution of Dual Topoisomerase Inhibition Strategies
While single-target topoisomerase inhibitors have been instrumental in cancer therapy, the evolution of antineoplastic research has increasingly focused on strategies involving dual topoisomerase inhibition. This approach aims to simultaneously target both topoisomerase I and II, offering several potential advantages over single-target agents or conventional combination therapies. nih.govmybiosource.comnih.gov
Key benefits of dual topoisomerase inhibition include:
Improved Efficacy: Studies in tumor models have demonstrated that compounds inhibiting both targets can exhibit enhanced in vitro efficacy compared to drugs that target only one topoisomerase. hznu.edu.cn
Reduced Toxicity: A single compound capable of inhibiting both topoisomerase I and II may offer a more favorable toxicity profile compared to the sequential or simultaneous administration of two separate topoisomerase poisons, which can lead to severe side effects such as neutropenia and anemia. nih.govhznu.edu.cn
Overcoming Resistance: The development of resistance to single topoisomerase inhibitors is a significant challenge, often accompanied by a compensatory upregulation of the other topoisomerase enzyme. nih.gov Dual inhibition can mitigate this resistance mechanism by simultaneously addressing both targets, thereby lowering the potential for resistance development. nih.govmybiosource.comnih.gov
Many DNA intercalators, which insert themselves between DNA base pairs, constitute the largest group of known dual topoisomerase I/II inhibitors. hznu.edu.cn Examples of such dual inhibitors that have been investigated include pyrazoloacridine (B1679931) and intoplicine, in addition to TAS-103. fishersci.ca Several dual topoisomerase inhibitors, including this compound, elomotecan, and aclurubicin, are currently undergoing clinical trials, highlighting the ongoing research into this promising therapeutic strategy. mybiosource.com
Positioning of this compound within Current Antineoplastic Research
This compound is positioned as a novel antineoplastic agent that functions as a dual inhibitor of DNA topoisomerase I and II. wikipedia.orgwikipedia.orgwikipedia.orgmims.comciteab.comfishersci.caciteab.comhznu.edu.cn While it exhibits inhibitory effects on both enzymes, research suggests that topoisomerase II is its primary cellular target, acting as a topoisomerase II poison. mims.comwikidata.org
The mechanism of action of this compound involves stabilizing topoisomerase I-DNA and topoisomerase II-DNA cleavable complexes. wikipedia.orgmims.commims.comwikidata.org This stabilization primarily occurs by inhibiting the religation reaction of the enzymes, leading to an accumulation of DNA breaks. mims.comwikidata.org Furthermore, this compound has been shown to intercalate into DNA, although its interaction with the outside of the DNA molecule is also considered important for its activity. fishersci.caciteab.comwikipedia.org
Preclinical studies have demonstrated the significant antitumor activity of this compound. It has shown cytotoxicity against various cancer cell lines, including P388 and KB cells (IC50s of 1.1 nM and 9.6 nM, respectively), as well as CCRF-CEM cells (IC50 of 5 nM) and HeLa cells (IC50 of 40 nM). wikipedia.orgfishersci.ca In in vivo models, this compound has been effective in reducing pulmonary metastasis in murine B16-BL6 melanoma and UV-2237M fibrosarcoma models. wikipedia.org It has also demonstrated a broad antitumor spectrum against various human tumor xenografts, including those derived from lung, colon, stomach, breast, and pancreatic cancers, and has shown marked efficacy against subcutaneously-implanted murine and human tumors. wikipedia.orgmims.comwikipedia.org Notably, studies have indicated a synergistic effect when this compound is used in conjunction with cisplatin (B142131) for the treatment of small-cell lung cancer. wikipedia.orgauroramedbiochem.com
The promising preclinical results have led to this compound currently undergoing clinical trials, underscoring its potential as a significant addition to the armamentarium of anticancer drugs. mims.comwikipedia.orgmybiosource.comwikipedia.orgauroramedbiochem.com
Table 1: Research Findings on this compound Cytotoxicity
| Cell Line | IC50 (nM) | Reference |
| P388 | 1.1 | wikipedia.org |
| KB | 9.6 | wikipedia.org |
| CCRF-CEM | 5 | fishersci.ca |
| HeLa | 40 | fishersci.ca |
Table 2: Topoisomerase Inhibition by this compound
| Enzyme Target | IC50 (µM) | Mechanism of Action | Reference |
| Topoisomerase I | 2 | Stabilizes cleavable complexes; inhibits religation | wikipedia.orgmims.commims.comwikidata.org |
| Topoisomerase II | 6.5 | Stabilizes cleavable complexes; inhibits religation; primary cellular target | wikipedia.orgmims.commims.comwikidata.org |
Structure
2D Structure
Properties
IUPAC Name |
6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWSTIYZUWEOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174634-08-3 | |
| Record name | TAS-103 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-103 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Molecular Interactions of Tas 103
Dual Topoisomerase I and II Inhibition
TAS-103 is distinguished by its ability to target both major types of topoisomerase enzymes. nih.govresearchgate.net This dual inhibitory action is believed to contribute to its broad spectrum of antitumor activity. nih.govnih.gov The compound enhances DNA cleavage mediated by both topoisomerase I and topoisomerase II, functioning as a "topoisomerase poison." nih.govacs.org This action involves stabilizing the transient covalent complexes formed between the enzymes and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA breaks. nih.govacs.org
In vitro studies have demonstrated that this compound stimulates DNA cleavage mediated by mammalian topoisomerase I. nih.gov However, its potency against this enzyme is considered modest compared to other established topoisomerase I inhibitors. nih.govacs.org For instance, research indicates that this compound enhances topoisomerase I-mediated DNA cleavage approximately two-fold, whereas a classic inhibitor like camptothecin (B557342) stimulates scission by about six-fold under similar conditions. acs.org
Further investigation into its mechanism suggests that this compound's effect on topoisomerase I may not stem from direct catalytic inhibition. acs.orgnih.gov Instead, the observed inhibition of topoisomerase I-catalyzed DNA relaxation appears to be a result of a drug-induced alteration in the topology of the DNA substrate itself. acs.orgnih.gov DNA strand passage assays with mammalian topoisomerase I indicate that this compound does not inhibit the catalytic activity of the type I enzyme. nih.gov
| Compound | Target Enzyme | Relative Potency/Effect |
| This compound | Topoisomerase I | Stimulates DNA cleavage ~2-fold acs.org |
| Camptothecin | Topoisomerase I | Stimulates DNA cleavage ~6-fold acs.org |
| This compound | Topoisomerase IIα | Equipotent to Etoposide (B1684455) nih.govacs.org |
| Etoposide | Topoisomerase IIα | Standard Topoisomerase II poison nih.govacs.org |
DNA Binding Properties and Interactions
The molecular activity of this compound is intrinsically linked to its ability to interact directly with DNA. nih.govresearchgate.net These interactions are thought to facilitate its inhibitory effects on topoisomerases. nih.gov
This compound is a DNA intercalating agent. researchgate.net Studies utilizing DNA binding and unwinding assays have shown that the drug intercalates into the DNA helix, with an apparent dissociation constant of approximately 2.2 μM. acs.orgnih.gov Evidence for this direct interaction also comes from its ability to displace ethidium (B1194527) bromide that is already intercalated into DNA. nih.govresearchgate.net
Research suggests that this compound binds to DNA through two distinct modes. The primary mode of interaction is on the surface of the DNA (outside binding), with a secondary, minor binding mode involving intercalation between the DNA base pairs. core.ac.uk Furthermore, this compound has been found to bind to human topoisomerase IIα even in the absence of DNA, suggesting that direct enzyme-drug interactions also play a role in the formation of the ternary drug-enzyme-DNA complex. nih.govacs.org
A central feature of this compound's mechanism is the enhancement of DNA cleavage mediated by both topoisomerase I and II. nih.govacs.org By stabilizing the "cleavable complex," this compound increases the concentration of enzyme-linked DNA breaks that are normally transient intermediates in the catalytic cycle. nih.govacs.org This stabilization converts the essential topoisomerase enzymes into cellular poisons that generate permanent, lethal DNA strand breaks. acs.org The cytotoxicity of this compound appears to be more closely related to the quantity of these protein-DNA complexes than to the intracellular accumulation of the drug itself. nih.gov
For topoisomerase II, the enhancement of DNA cleavage by this compound is achieved primarily by inhibiting the enzyme's DNA religation activity. nih.govacs.org After the topoisomerase creates a double-strand break to allow another DNA segment to pass through, it must reseal the break. This compound interferes with this crucial religation step. acs.orgnih.gov This mechanism of blocking the religation reaction is similar to that of other topoisomerase II poisons like etoposide. nih.govacs.org By preventing the resealing of the DNA strands, this compound effectively traps the enzyme on the DNA in a cleavage-competent state, leading to an accumulation of double-strand breaks. acs.org
Cellular Effects Induced by this compound
This compound, a novel anticancer agent, elicits a range of cellular effects that collectively contribute to its cytotoxic activity. These effects primarily stem from its interaction with DNA and key cellular processes, leading to DNA damage, cell cycle disruption, and ultimately, programmed cell death.
Induction of DNA Damage
This compound is recognized as a dual inhibitor of topoisomerase I (topo-I) and topoisomerase II (topo-II), enzymes critical for resolving topological DNA problems during various cellular processes nih.govresearchgate.netmedchemexpress.com. Its primary mechanism for inducing DNA damage involves the stabilization of cleavable complexes between these enzymes and DNA nih.govnih.gov. By binding to these complexes, this compound prevents the re-ligation of the DNA strands that have been cleaved by the topoisomerases, leading to the accumulation of DNA strand breaks nih.gov.
While it enhances both topoisomerase I- and topoisomerase II-mediated DNA cleavage in treated cells, studies suggest that topoisomerase II is the primary cellular target for the cytotoxic actions of this compound nih.gov. The compound is equipotent to etoposide in its activity against topoisomerase IIα nih.gov. The mechanism of cleavage enhancement is primarily through the inhibition of the enzyme's religation reaction nih.gov.
Furthermore, evidence indicates that this compound can interact directly with DNA nih.govresearchgate.net. DNA migration patterns in agarose (B213101) gel electrophoresis and its ability to displace intercalated ethidium bromide suggest a direct DNA binding and intercalation activity, which may contribute to its inhibitory effects on topoisomerases nih.govresearchgate.net. This interaction results in significant DNA damage, which is a key trigger for the subsequent cellular responses.
| Finding | Description | Source |
| Primary Target | Topoisomerase II is identified as the primary cellular target of this compound. | nih.gov |
| Mechanism | Enhances DNA cleavage by inhibiting the religation reaction of topoisomerase II. | nih.gov |
| Direct DNA Interaction | Interacts directly with DNA, as shown by DNA migration patterns and ethidium bromide displacement assays. | nih.govresearchgate.net |
| Effect on Topoisomerases | Acts as a dual inhibitor of topoisomerase I and topoisomerase II, stabilizing the cleavable complexes of the enzymes with DNA. | nih.govnih.govnih.gov |
Cell Cycle Perturbations
The DNA damage induced by this compound triggers cellular surveillance mechanisms, leading to significant perturbations in the cell cycle. Treatment with this compound results in an accumulation of cells in the S and G2/M phases of the cell cycle nih.govnih.gov. This cell cycle arrest is a common cellular response to DNA damage, providing time for the cell to either repair the damage or undergo apoptosis if the damage is too severe.
The specificity of the cell cycle arrest can be dependent on the concentration of this compound. At lower concentrations, a more pronounced accumulation of cells in the G2-M phase is observed researchgate.net. The cytotoxicity of this compound is reportedly strongest against cells in the S-phase; however, its cell cycle phase specificity is complex and can be influenced by drug concentration and the duration of exposure nih.govnih.gov.
| Cell Cycle Phase | Observation | Source(s) |
| S and G2/M | This compound induces an increase in the cell population in these phases. | nih.govnih.gov |
| G2/M | Lower concentrations of this compound lead to an accumulation of cells specifically in the G2-M phase. | researchgate.net |
| S Phase | The cytotoxic effects of this compound are most potent against cells in the S-phase. | nih.govnih.gov |
Apoptosis Induction Pathways
Extensive research has demonstrated that this compound is a potent inducer of apoptosis, or programmed cell death, in various human cancer cell lines, including those from gastric, colon, squamous, lung, and breast cancers nih.govnih.gov. The induction of apoptosis is a critical component of its anticancer activity. Morphological changes and DNA fragmentation characteristic of apoptosis have been observed in cells treated with this compound windows.net.
The apoptotic signaling cascade initiated by this compound involves the activation of a family of cysteine proteases known as caspases. Specifically, the activities of ICE-like (caspase-1-like) and CPP32-like (caspase-3-like) proteases have been shown to be integral to the signal transduction pathway of this compound-induced apoptosis nih.govnih.govwindows.net. The activation of these proteases leads to the systematic dismantling of the cell, a hallmark of apoptosis.
The Bcl-2 family of proteins, which are key regulators of apoptosis, play a significant role in modulating the cellular response to this compound. The anti-apoptotic protein Bcl-2 has been shown to block this compound-induced apoptosis nih.govnih.govwindows.net. In gastric cancer cells engineered to overexpress Bcl-2, there was a marked inhibition of both the growth-inhibitory and apoptosis-inducing effects of this compound windows.net. This finding underscores the importance of the mitochondrial pathway of apoptosis in the mechanism of action of this compound and indicates that the balance of pro- and anti-apoptotic Bcl-2 family members can influence cellular sensitivity to this compound.
| Apoptotic Pathway Component | Role in this compound Induced Apoptosis | Source(s) |
| General Induction | This compound effectively induces apoptosis in a variety of human cancer cell lines. | nih.govnih.gov |
| Caspase-like Proteases | The activities of ICE-like and CPP32-like proteases are involved in the apoptotic signal transduction pathway. | nih.govnih.govwindows.net |
| Bcl-2 Protein | The anti-apoptotic protein Bcl-2 can block apoptosis induced by this compound. | nih.govnih.govwindows.net |
Non-Topoisomerase Mediated Mechanisms
While the primary mechanism of this compound is the inhibition of topoisomerases, there is evidence to suggest the involvement of other mechanisms in its cellular activity. The inhibitory effects of this compound on topo-I and -II may be partly related to its ability to bind directly to DNA, rather than solely through the stabilization of enzyme-DNA intermediates nih.govresearchgate.net. This direct interaction with DNA represents a mechanism that is not strictly dependent on the presence of topoisomerase enzymes.
Additionally, some research indicates that this compound can generate hydrogen peroxide, a reactive oxygen species (ROS) researchgate.net. The production of ROS can induce oxidative stress within the cell, which is another well-established trigger for DNA damage and apoptosis, independent of direct topoisomerase inhibition.
Signal Recognition Particle (SRP) Complex Disruption
The chemical compound this compound has been identified as an agent capable of disrupting the formation of the Signal Recognition Particle (SRP) complex. This disruption is a key aspect of its mechanism of action, leading to the destabilization and subsequent degradation of specific protein subunits within the complex.
Research findings indicate that exposure to this compound at a concentration of 10 μM interferes with the normal assembly and function of the SRP complex. The primary effect observed is the destabilization of the SRP14 and SRP19 protein subunits. This destabilization ultimately leads to the degradation of these components, thereby compromising the integrity and function of the entire SRP complex. The precise molecular interactions through which this compound induces this effect are a subject of ongoing investigation.
The following table summarizes the observed effects of this compound on the SRP complex:
| Affected Component | Observed Effect | This compound Concentration |
| SRP Complex Formation | Disruption | 10 μM |
| SRP14 Subunit | Destabilization and Degradation | 10 μM |
| SRP19 Subunit | Destabilization and Degradation | 10 μM |
Table 1: Effects of this compound on the Signal Recognition Particle (SRP) Complex
This disruption of the SRP-mediated protein targeting pathway represents a significant component of the cellular activity of this compound.
Preclinical Efficacy Studies of Tas 103 in Cancer Models
In Vitro Antitumor Activity
TAS-103 has shown significant in vitro antitumor activity, inhibiting DNA synthesis more strongly than RNA and protein synthesis targetmol.comnih.gov. Its cytotoxicity has been evaluated across various human cancer cell lines nih.govresearchgate.net. The cytotoxicity of this compound has been reported to be much stronger than that of VP-16 and comparable to that of SN-38 against various tumor cell lines targetmol.comnih.gov. The cytotoxic effect appears to be more related to the amount of protein-DNA complexes formed than to the accumulation of the drug within the cells targetmol.comnih.gov.
Cytotoxicity Across Various Human Cancer Cell Lines
This compound has demonstrated cytotoxic activity in a range of human cancer cell lines nih.govresearchgate.net. Studies have investigated its effects on cell lines derived from gastric, colorectal, lung, breast, and squamous cancers nih.govresearchgate.net.
Research has included the investigation of this compound's cytotoxic activity in gastric cancer cell lines nih.govresearchgate.net. For instance, studies have examined its effects on cell lines such as AZ521 nih.gov. The synergism of this compound with other drugs, such as belotecan (B1684226) and cisplatin (B142131), has also been explored in gastric cancer cells nih.gov.
This compound has been evaluated for its in vitro antitumor activity against human colorectal cancer cell lines smolecule.comnih.govresearchgate.net. Studies have utilized cell lines such as HT-29 and SW620 to assess its effects on cell proliferation and cytotoxicity researchgate.net. Research has also investigated its activity against freshly-isolated human colorectal cancer cells smolecule.com.
The cytotoxic activity of this compound has been demonstrated in lung cancer cell lines nih.govresearchgate.netkoreascience.kr. For example, it has shown high cytotoxicity to Lewis lung carcinoma (LLC) cells medchemexpress.commedchemexpress.com. Studies have also investigated its effects on human small-cell lung cancer cell lines like SBC-3, including its combination effects with other anticancer agents such as cisplatin nih.gov.
This compound's cytotoxic activity has been examined in breast cancer cell lines nih.govresearchgate.net. Studies have included the evaluation of its effects on cell lines such as MD-MB-468 and T-47D koreascience.kr. Research has also explored the induction of Sp1 acetylation following this compound treatment in breast cancer cells like MCF7 researchgate.net.
Leukemia Cell Lines
In vitro studies have demonstrated the cytotoxic effects of this compound against various leukemia cell lines. This compound exhibited activity on CCRF-CEM human acute lymphoblastic leukemia cells with an IC₅₀ value of 5 nM wikipedia.org. Additionally, it showed high toxicity to HL-60 human promyelocytic leukemia cells, with an IC₅₀ value reported as 40 nM wikidata.org and also as 0.033 μM (33 nM) wikipedia.org.
Comparative Cytotoxicity with Other Topoisomerase Inhibitors
The in vitro antitumor effects of this compound have been compared with those of other known topoisomerase inhibitors across various tumor cell lines. Studies indicate that the cytotoxicity of this compound is considerably stronger than that of etoposide (B1684455) (VP-16) and comparable to that of SN-38 against a range of tumor cell lines nih.govwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.org. This compound demonstrated strong cytotoxic effects on P388 murine leukemia cells and KB human nasopharyngeal carcinoma cells, with IC₅₀ values of 0.0011 μM (1.1 nM) and 0.0096 μM (9.6 nM), respectively cenmed.comwikipedia.orgfishersci.ca. On KB cell lines, this compound was found to be more potent than both SN-38 and VP-16 nih.gov. However, in a range of cell lines, XR5944 was reported to be significantly more potent than this compound wikidata.org.
This compound has also shown activity against certain drug-resistant cell lines. Its cytotoxicity was not affected by the presence of P-glycoprotein (P-gp), multidrug resistance protein (MRP), lung resistance protein (LRP), or mutations in the topoisomerase I enzyme in some resistant cell lines nih.govwikipedia.orgwikipedia.orgwikidata.org.
| Cell Line | Type | IC₅₀ (nM) | Comparison (vs. This compound) | Source |
|---|---|---|---|---|
| CCRF-CEM | Human acute lymphoblastic leukemia | 5 | - | wikipedia.org |
| HL-60 | Human promyelocytic leukemia | 40 | - | wikidata.org |
| HL-60 | Human mitoxantrone-sensitive leukemia | 33 | - | wikipedia.org |
| P388 | Murine leukemia | 1.1 | - | wikipedia.orgfishersci.ca |
| KB | Human nasopharyngeal carcinoma | 9.6 | - | wikipedia.orgfishersci.ca |
| Various Tumor Cell Lines | - | 3-230 | Stronger than VP-16 | nih.govwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.org |
| Various Tumor Cell Lines | - | 3-230 | Comparable to SN-38 | nih.govwikipedia.orgwikipedia.orgwikipedia.orgprobes-drugs.org |
| KB | Human nasopharyngeal carcinoma | 9.6 | More potent than SN-38, VP-16 | nih.gov |
| Various Cell Lines | - | - | Less potent than XR5944 | wikidata.org |
Note: IC₅₀ values are approximate and can vary depending on experimental conditions and duration of exposure.
In Vivo Antitumor Activity in Animal Models
This compound has demonstrated documented antitumor activity in vivo across a variety of mouse, rat, and human xenograft models wikidata.org.
Murine Tumor Models
In murine tumor models, this compound has shown significant efficacy. Administration of this compound (30 mg/kg, i.v.) resulted in significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells wikipedia.org. Studies also indicated that liposomal this compound was more active than free this compound in this murine model wikipedia.orgwikidata.org.
Human Tumor Xenograft Models
This compound has exhibited a broad antitumor spectrum in human tumor xenograft models, including those derived from lung, colon, stomach, breast, and pancreatic cancer cenmed.comfishersci.ca. The efficacy of this compound in these models was generally reported to be greater than that of conventional anticancer agents such as irinotecan (B1672180) (CPT-11), etoposide (VP-16), or cisplatin (CDDP) cenmed.comfishersci.ca.
Preclinical investigations have shown that this compound possesses antitumor activity against orthotopically implanted human cancers guidetopharmacology.org. Orthotopic models, where cancer cells are implanted into the corresponding organ or tissue of origin in mice, are considered to better mimic the native tumor microenvironment and metastatic behavior compared to subcutaneous models nih.gov.
This compound has demonstrated marked efficacy against various lung metastatic tumors in animal models cenmed.comfishersci.ca. Specifically, this compound administered at doses of 15, 26, and 45 mg/kg per day was shown to reduce pulmonary metastasis in murine models of B16-BL6 melanoma and UV-2237M fibrosarcoma wikipedia.org.
Optimal Administration Schedules in Preclinical Settings
Preclinical investigations into the efficacy of this compound in various cancer models have explored different administration schedules to determine the most effective regimens for tumor growth inhibition. Studies conducted in nude mice bearing subcutaneously implanted human tumors have provided key insights into the impact of scheduling on the antitumor activity of this compound.
Research indicates that the administration schedule significantly influences the effectiveness of this compound in preclinical settings. Specifically, intermittent administration has demonstrated superior efficacy compared to single or continuous dosing regimens in inhibiting the growth of human tumor xenografts in mice portico.orgnih.gov.
A comparative study evaluated the efficacy of this compound administered via different schedules: single administration (once daily for 1 day, qd x 1), continuous administration (once daily for 5 days, qd x 5), and intermittent administration (intravenous injections every 7 days for 3 cycles, q7d x 3) portico.org. The findings revealed that the intermittent schedule was the most effective in suppressing tumor growth portico.org. For instance, using the intermittent schedule (q7d x 3), this compound inhibited the growth of a high percentage of tested human tumors subcutaneously implanted in nude mice portico.org. This included activity against xenografts derived from lung, colon, gastric, breast, pancreatic, and renal carcinomas portico.org. Another study in a Lewis lung carcinoma model also utilized an intermittent intravenous injection schedule on specific days post-tumor implantation, further supporting the use of non-daily dosing in preclinical evaluations medchemexpress.com.
The marked effectiveness of intermittent intravenous administration against subcutaneously implanted murine tumors was also highlighted in in vivo studies evaluating the antitumor activity of this compound nih.gov.
The data from these preclinical studies collectively suggest that an intermittent administration schedule is optimal for maximizing the antitumor effects of this compound in various xenograft models.
Summary of Preclinical Administration Schedules and Efficacy
| Administration Schedule | Description | Preclinical Efficacy Outcome (vs. other schedules) | Reference |
| Intermittent | e.g., Every 7 days for 3 cycles | Most effective | portico.orgnih.gov |
| Single | e.g., Once daily for 1 day | Less effective than intermittent | portico.org |
| Continuous | e.g., Once daily for 5 days | Less effective than intermittent | portico.org |
This table summarizes the comparative efficacy observed between different this compound administration schedules in preclinical cancer models, highlighting the advantage of intermittent dosing.
Drug Resistance and Sensitivity Profiles of Tas 103
Intrinsic Resistance Mechanisms
Studies have assessed the effectiveness of TAS-103 against cancer cell lines exhibiting resistance mediated by various mechanisms, including those involving efflux pumps and alterations in drug targets. These investigations provide insight into the intrinsic resistance profile of this compound.
Lack of Cross-Resistance to P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR)
Multiple studies have indicated that this compound does not exhibit cross-resistance in cell lines that have developed resistance mediated by P-glycoprotein (P-gp). P-gp is an efflux pump often associated with multidrug resistance, transporting various structurally unrelated drugs out of the cell. Research has shown that P-glycoprotein-mediated MDR cell lines did not demonstrate cross-resistance to this compound. wikipedia.orgfishersci.cawikidata.orgfishersci.ca This suggests that this compound's activity is not significantly impaired by the overexpression or function of P-gp. One study specifically examined the effect of this compound on P-glycoprotein-expressing and -nonexpressing drug-resistant human small-cell lung cancer cell lines and observed that this compound was effective in inhibiting the proliferation of both parental and drug-resistant variants expressing high P-gp. nih.gov The cytotoxicity of this compound was reported as not being affected by the presence of P-gp. wikipedia.orgrsc.org
Lack of Cross-Resistance to Multidrug Resistance Protein (MRP) Mediated Resistance
Similar to findings regarding P-gp, studies have indicated that this compound cytotoxicity is not affected by the presence of Multidrug Resistance Protein (MRP). fishersci.cawikipedia.orgrsc.org This suggests that resistance mediated by MRP efflux pumps does not confer cross-resistance to this compound. However, it is worth noting that in some cell lines where resistance to this compound itself was established, such as the A549/TAS cell line, elevated expression of MRP was observed alongside decreased intracellular accumulation of this compound, suggesting a potential role for MRP in acquired resistance to this compound in specific cellular contexts. fishersci.caguidetopharmacology.org Despite this, intrinsic resistance mediated by pre-existing MRP does not appear to significantly impact this compound sensitivity.
Lack of Cross-Resistance to Lung Resistance Protein (LRP) Mediated Resistance
Research has also evaluated the activity of this compound against cell lines exhibiting resistance mediated by Lung Resistance Protein (LRP). The cytotoxicity of this compound was found not to be affected by the presence of LRP. wikipedia.orgrsc.org This indicates a lack of cross-resistance to LRP-mediated resistance mechanisms.
Resistance in Camptothecin-Resistant Cell Lines
The sensitivity of camptothecin-resistant cell lines to this compound has been investigated, revealing varied outcomes depending on the specific resistance mechanism in the cell line. PC-7/CPT cells, which possess a Topoisomerase I gene mutation, showed cross-resistance to this compound. wikipedia.orgfishersci.cawikidata.org Conversely, other camptothecin-resistant cell lines, such as P388/CPT, HT-29/CPT, and St-4/CPT, which exhibit decreased Topoisomerase I expression, did not show a change in sensitivity to this compound. wikipedia.orgfishersci.cawikidata.org Furthermore, studies have indicated that this compound cytotoxicity was not affected by mutations in the camptothecin (B557342) binding region of Topoisomerase I. wikipedia.orgrsc.org These findings suggest that while certain specific Topoisomerase I alterations, like gene mutations, can lead to cross-resistance to this compound, mechanisms involving decreased Topoisomerase I expression may not.
Resistance in Etoposide-Resistant Cell Lines
Evaluations of this compound activity in etoposide-resistant cell lines have shown some degree of cross-resistance, particularly in lines with altered Topoisomerase II. KB/VM4 and HT-29/Etp cells, characterized by decreased Topoisomerase II expression, were found to be slightly cross-resistant to this compound. wikipedia.orgfishersci.cawikidata.org Additionally, a this compound resistant P388 cell line (P388/TAS) demonstrated cross-resistance to VP-16 (etoposide). fishersci.ca Another study noted that SKOV3/VP cells were only partially active against this compound. fishersci.se These results collectively suggest that resistance mechanisms involving decreased Topoisomerase II expression can lead to some level of cross-resistance to this compound.
Resistance in 5-FU-Resistant Cell Lines
Studies investigating the cross-resistance profile of this compound in 5-Fluorouracil (B62378) (5-FU)-resistant cell lines have demonstrated a lack of cross-resistance. 5-FU-resistant cell lines did not show cross-resistance to this compound. wikipedia.orgfishersci.cawikidata.org This indicates that resistance to 5-FU, an antimetabolite, does not typically confer resistance to this compound.
Acquired Resistance Mechanisms
Acquired resistance to this compound can develop after exposure to the drug. Studies using resistant cell lines derived from mouse leukemia (P388), human colon cancer (DLD-1), and human lung adenocarcinoma (A549) have shed light on these mechanisms. nih.gov
Alterations in Topoisomerase Activity and Expression
Alterations in the activity and expression of topoisomerase enzymes, the primary targets of this compound, play a significant role in acquired resistance. In this compound-resistant DLD-1 human colon carcinoma cells, the enzymatic activities of both Topo I and Topo II were found to be decreased to about one-fourth of that observed in the parental cells. nih.gov This decrease in activity was accompanied by lower expression levels at both the mRNA and protein levels. nih.gov In contrast, in this compound-resistant P388 mouse leukemia cells, Topo II activity was decreased, while Topo I activity remained unchanged. nih.gov In A549/TAS cells, while cross-resistance to other drugs was observed, topoisomerase activities were virtually unchanged, suggesting other mechanisms were dominant in this cell line. nih.gov
Correlation with DNA-Topoisomerase Cleavable Complex Formation
The cytotoxicity of this compound correlates with the amount of DNA-topoisomerase cleavable complex formed. portico.orgcapes.gov.br Resistance mechanisms can interfere with the formation or stabilization of these complexes, thereby reducing the drug's effectiveness. While this compound inhibits Topo I and II activity in DNA relaxation assays, some studies found it had only a weak ability to induce DNA-protein crosslinks in certain assay systems, suggesting its inhibitory effects might be partly related to direct DNA binding rather than solely through stabilizing cleavable complexes via specific enzyme binding. nih.govresearchgate.net
Influence of Apoptosis Modulators (e.g., Bcl-2, p53) on Resistance
Apoptosis is a key pathway for this compound-induced cell death. portico.orgaacrjournals.orgresearchgate.net Modulators of apoptosis, such as proteins from the Bcl-2 family and p53, can influence resistance to this compound. portico.org Overexpression of Bcl-2 has been shown to block this compound-induced apoptosis in gastric cancer cell lines. nih.gov this compound has been shown to induce apoptosis through mechanisms involving the activation of caspases, including caspase-3 and caspase-8, and the downregulation of Bcl-2 in some cell lines. aacrjournals.orgresearchgate.net Therefore, alterations in the expression or function of these apoptotic regulators can contribute to this compound resistance.
Strategies to Overcome Resistance (Preclinical)
Preclinical research has explored strategies to overcome this compound resistance. While specific detailed strategies solely focused on overcoming acquired resistance to this compound are limited in the provided search results, some general principles and observations from the studies can be considered in a preclinical context.
One approach suggested by the activity of this compound against various drug-resistant cell lines is its potential use in combination therapies or for treating tumors that have developed resistance to other agents. nih.govportico.org For instance, this compound showed activity against cell lines resistant to camptothecin, cisplatin (B142131), adriamycin, and etoposide (B1684455). nih.govportico.org The combination of this compound with cisplatin augmented its antitumor activity in colorectal cancer, suggesting potential synergistic effects. bocsci.com
Understanding the specific resistance mechanisms in different tumor types is crucial for developing targeted strategies. For example, in A549/TAS cells where decreased drug accumulation and elevated MRP expression were observed, strategies targeting drug efflux pumps could be explored. nih.gov In cell lines with reduced topoisomerase activity or expression, approaches aimed at restoring or bypassing topoisomerase function might be considered.
Further preclinical studies are needed to specifically investigate strategies to overcome acquired resistance to this compound, building upon the understanding of the resistance mechanisms identified, such as topoisomerase alterations and modulation of apoptotic pathways.
Pharmacology of Tas 103
Pharmacokinetics (PK)
Pharmacokinetic studies of TAS-103 have characterized its absorption, distribution, metabolism, and excretion. This compound exhibits multicompartmental pharmacokinetics. ascopubs.org Following intravenous administration, this compound is detectable in plasma for up to 24 hours. ascopubs.org
Metabolism of this compound
This compound undergoes extensive metabolism. nih.gov Urinary excretion of the parent drug is limited, suggesting that urine is not the primary route of elimination. nih.gov Five metabolites of this compound have been detected and identified. nih.gov
A major metabolic pathway for this compound is glucuronidation, leading to the formation of this compound-glucuronide (this compound-G). nih.govresearchgate.netascopubs.orgnih.govresearchgate.netgoogle.comacs.org This metabolite is formed predominantly through this process. researchgate.netascopubs.orgnih.govresearchgate.netacs.org
Uridine (B1682114) diphosphate (B83284) glucuronosyltransferase isoform 1A1 (UGT1A1) plays a predominant role in the metabolism of this compound to this compound-G. researchgate.netascopubs.orgnih.govresearchgate.netgoogle.comacs.orgascopubs.orgnih.gov In vitro studies using human and rat liver microsomes have confirmed that UGT1A1 is primarily responsible for this glucuronidation, although some metabolism by UGT2 isoforms may also occur. ascopubs.orggoogle.com Genetic variations in the promoter region of the UGT1A1 gene, such as the number of thymine-adenine (TA) repeats, can influence the glucuronidation rates of UGT1A1 substrates. google.comnih.gov However, one study indicated that UGT1A1 genotype did not influence the clearance of this compound. ascopubs.orgnih.govascopubs.org
In addition to this compound-G, other metabolites of this compound have been identified. These include demethyl-TAS-103 (DM-TAS-103), which has also been found to possess activity. nih.govresearchgate.net Other detected metabolites are demethyl-TAS-103-glucuronide (DM-TAS-103-G), this compound glucuronide N-oxide (NO-TAS-103-G), and this compound N-oxide (NO-TAS-103). nih.govresearchgate.net
Correlation of this compound Exposure with Antitumor Activity
Studies have investigated the relationship between this compound exposure and its effects. A significant correlation has been observed between the areas under the curve (AUCs) for this compound and its major metabolite, this compound-G. ascopubs.orgnih.govascopubs.org While an apparent relationship between this compound AUC and a marker of myelosuppression (absolute neutrophil count) was noted in one study, the direct correlation between this compound exposure and antitumor activity can be complex. ascopubs.orgnih.govascopubs.org One study evaluating this compound in colorectal cancer cells did not establish a correlation between the expression levels of Topo I and Topo II and the antitumor activity of this compound. nih.gov The cytotoxicity of this compound appeared to be more closely related to the amount of protein-DNA complexes formed than to the intracellular accumulation of this compound. nih.gov
Pharmacokinetic parameters for this compound have been estimated in clinical studies. The mean terminal half-life was approximately 3.9 hours. ascopubs.org Clearance of this compound appeared to be independent of the administered dose. ascopubs.org Conversely, the AUC of this compound-G seemed to increase disproportionately with increasing doses. ascopubs.org
| Parameter | Mean (± SD) | Range |
| Terminal Half-life (hours) | 3.9 (± 1.9) | 2.8 to 5.9 |
Note: Data derived from a study at 130, 160, and 200 mg/m² dose levels. ascopubs.org
Pharmacodynamics (PD)
The pharmacodynamics of this compound primarily involve its inhibitory effects on DNA topoisomerase I and II. nih.govresearchgate.netascopubs.orgnih.govmedchemexpress.comresearchgate.netnih.govcaymanchem.comaacrjournals.org By stabilizing the cleavable complexes formed by these enzymes with DNA, this compound interferes with critical processes like DNA replication and transcription. nih.govcaymanchem.comaacrjournals.org This interference leads to a stronger inhibition of DNA synthesis compared to RNA and protein synthesis. nih.gov this compound treatment can induce an accumulation of cells in the S-G2/M phases of the cell cycle. nih.govaacrjournals.org While its cytotoxicity is most potent against cells in the S-phase, the cell cycle phase specificity of this compound can vary depending on drug concentration and exposure duration. nih.gov Furthermore, this compound has been shown to induce apoptosis, with caspase-3 identified as a key mediator in this process. aacrjournals.org
Relationship between this compound Exposure and Cellular Effects
This compound exerts its cellular effects primarily through the inhibition of topoisomerase I and II activity. Studies evaluating the mechanism of action have shown that this compound inhibits both topo I and topo II in DNA relaxation assays nih.govresearchgate.net. The compound interacts directly with DNA, as indicated by DNA migration patterns in agarose (B213101) gel electrophoresis and its ability to displace ethidium (B1194527) bromide nih.govresearchgate.net. This suggests that the inhibitory effects on topoisomerases may be partly related to its DNA binding properties, rather than solely through stabilizing enzyme-DNA intermediates nih.govresearchgate.net.
This compound has demonstrated cytotoxic effects across a range of cancer cell lines, including those derived from leukemia, colon cancer, lung adenocarcinoma, gastric, squamous, and breast cancers nih.govnih.gov. The cytotoxicity of this compound appears to be only modestly potentiated by increasing exposure time, showing a lack of strong exposure duration dependency nih.govresearchgate.net.
Research has investigated the concentration-dependent effects of this compound on various cell lines. For example, this compound is active on CCRF-CEM cells with an IC50 value of 5 nM medchemexpress.commedchemexpress.comchemsrc.com. It also shows high cytotoxicity against Lewis lung carcinoma (LLC) cells and inhibits the viability of HeLa cells with an IC50 of 40 nM medchemexpress.commedchemexpress.comchemsrc.com. Studies have also reported IC50 values for this compound dihydrochloride (B599025) against P388 and KB cells as 0.0011 µM and 0.0096 µM, respectively axonmedchem.com.
The cytotoxic activity of this compound has been shown to correlate with the amount of DNA-topoisomerase cleavable complexes formed and the induction of apoptosis portico.org. This compound induces apoptosis in human cancer cells, and the activities of ICE-like and CPP32-like proteases are involved in this process nih.gov.
Beyond topoisomerase inhibition, this compound at a concentration of 10 µM has been shown to disrupt signal recognition particle (SRP) complex formation, leading to the destabilization and eventual degradation of SRP14 and SRP19 medchemexpress.comchemsrc.comresearchgate.net.
Here is a summary of IC50 values for this compound in various cell lines:
| Cell Line | IC50 (nM) | Source |
| CCRF-CEM | 5 | medchemexpress.commedchemexpress.comchemsrc.com |
| HeLa | 40 | medchemexpress.commedchemexpress.comchemsrc.com |
| P388 | 1.1 | axonmedchem.com |
| KB | 9.6 | axonmedchem.com |
| HL-60 | 33 | medchemexpress.com |
| HL60/MX2 | >1000 | medchemexpress.com |
Biomarkers of Response and Resistance
Understanding biomarkers of response and resistance to this compound is crucial for predicting its efficacy. Studies have investigated the activity of this compound against various multidrug-resistant cell lines. This compound cytotoxicity was not affected by the presence of resistance mechanisms mediated by P-glycoprotein (Pgp), multidrug resistance protein (MRP), or lung resistance protein (LRP) nih.govresearchgate.net. It also showed activity against cell lines resistant to camptothecin (B557342) associated with a mutated topo I enzyme nih.govresearchgate.net.
However, resistance to this compound can develop, and the mechanisms appear to vary among cell lines nih.gov. In some resistant cell lines, such as P388/TAS, decreased topo II activity was observed, while topo I activity remained unchanged nih.gov. In DLD-1/TAS cells, the enzymatic activities of both topo I and topo II were decreased, accompanied by lower expression at the mRNA and protein levels nih.gov. In A549/TAS cells, topoisomerase activities were virtually unchanged, but there was a significant decrease in the intracellular accumulation of this compound and elevated expression of multidrug resistance associated protein (MRP) nih.gov. These findings suggest that altered activities of topo I and/or topo II, and in some cases decreased drug accumulation, are associated with the development of resistance to this compound nih.gov.
Furthermore, in studies investigating modulators of apoptosis, Bcl-2 family proteins and p53 proteins correlated with resistance to this compound-induced cell death portico.org.
While research into specific predictive biomarkers for this compound response is ongoing, studies in the context of platinum-based chemotherapy, which also involves DNA damage, have explored various DNA repair proteins like ERCC1, MSH2, MSH6, and BRCA1/2 as potential biomarkers of response and resistance nih.gov. The disruption of SRP complex formation by this compound and the destabilization of SRP14 and SRP19 suggest potential avenues for further investigation into related biomarkers medchemexpress.comchemsrc.comresearchgate.net.
Clinical Research of Tas 103
Phase I Clinical Trials
Phase I clinical trials of TAS-103 have focused on determining the appropriate dose for further study, understanding how the body processes the drug, and identifying potential factors influencing its effects. nih.govascopubs.orgascopubs.org
In Phase I studies, dose-limiting toxicities (DLTs) are crucial endpoints used to determine the maximum tolerated dose (MTD). DLTs are defined as severe adverse events that indicate the maximum safe dose has been reached. In a Phase I study of weekly this compound in patients with advanced cancer, DLT was primarily identified as grade 3 neutropenia. nih.govascopubs.orgascopubs.org This was observed in a significant proportion of patients at higher dose levels. nih.govascopubs.orgascopubs.org
The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable side effects. In the Phase I study of weekly this compound, dose escalation was performed in cohorts of patients with advanced cancer. nih.govascopubs.orgascopubs.org DLTs were observed at doses of 160 mg/m² and 200 mg/m². nih.govascopubs.orgascopubs.org Based on the incidence of DLTs, a dose range was recommended for Phase II studies. nih.govascopubs.orgascopubs.org
Here is a summary of DLT observations at different dose levels in a Phase I study:
| Dose Level (mg/m²) | Number of Patients Evaluated for DLT | Patients with DLT (Grade 3 Neutropenia) |
| 160 | 12 | 5 |
| 200 | 6 | 3 |
(Data based on search result nih.govascopubs.orgascopubs.org)
Pharmacokinetic (PK) analysis in Phase I trials helps understand how a drug is absorbed, distributed, metabolized, and excreted by the body. PK analysis for this compound was conducted at various dose levels in patients with advanced cancer. nih.govascopubs.orgascopubs.org Key parameters evaluated included the area under the curve (AUC) and clearance. nih.govascopubs.orgascopubs.org this compound is metabolized to this compound-glucuronide (this compound-G), primarily by the enzyme UGT1A1. nih.govascopubs.orgascopubs.org A significant correlation was observed between the AUCs of this compound and its glucuronide metabolite. nih.govascopubs.orgascopubs.org
Here is a summary of estimated mean pharmacokinetic parameters from a Phase I study:
| Parameter | Mean (± SD) at Studied Doses |
| Terminal Half-life (hours) | 3.9 (± 1.9) |
(Data based on search result ascopubs.org)
The UGT1A1 gene encodes the UGT1A1 enzyme, which is involved in the metabolism of this compound. nih.govascopubs.orgascopubs.org Variations in the UGT1A1 gene, such as the UGT1A1*28 allele, can affect enzyme activity and potentially influence drug pharmacokinetics and toxicity. nih.govrevistafarmaciahospitalaria.esgoogle.comdovepress.com In the Phase I study of weekly this compound, the influence of UGT1A1 genotype on the pharmacokinetics and toxicity of this compound was evaluated. nih.govascopubs.orgascopubs.org While a relationship between this compound AUC and absolute neutrophil count was noted, the UGT1A1 genotype did not appear to influence the clearance of this compound in this study. nih.govascopubs.orgascopubs.org
Phase II Clinical Trials
Phase II clinical trials are designed to evaluate the efficacy of a drug in specific cancer types and further assess its safety. clinicaltrials.gov
Phase II clinical trials for this compound have been conducted, including studies specifically for gastric cancer in Japan. portico.org While details regarding the specific outcomes and detailed research findings from these Phase II trials were not extensively available in the provided search results, the initiation of Phase II studies indicates that this compound demonstrated sufficient promise in Phase I trials to warrant further investigation into its effectiveness against particular types of cancer. nih.govportico.orgascopubs.orgascopubs.org Preclinical data suggested promising antitumor activity against various human tumor xenografts, including gastric, lung, colon, breast, pancreatic, and renal carcinomas, which would typically inform the selection of cancer types for Phase II evaluation. portico.org
Efficacy in Specific Cancer Types
Gastric Cancer
Clinical research involving this compound has included investigations in gastric cancer. Phase II clinical trials evaluating this compound were ongoing in Japan, particularly for gastric cancer portico.org. Pre-clinical studies indicated that this compound was active against human gastric carcinoma tumors xenografted in nude mice portico.org. In these models, the activity of this compound was reported to be higher than that of other chemotherapeutic agents such as CPT-11, VP16, and CDDP portico.org. This compound also demonstrated the ability to inhibit the growth of human tumors taken from surgical specimens in primary culture, as evaluated by the FACS method, including gastric tumors portico.org.
Combination Therapy Strategies in Clinical Development
The development of this compound has included exploring its use in combination with other anticancer agents. This approach aims to enhance therapeutic efficacy and potentially overcome mechanisms of drug resistance nih.govnih.gov.
Synergy with Other Chemotherapeutic Agents (e.g., CDDP)
Studies have investigated the cytotoxic effects of this compound in combination with various conventional anticancer agents, including cisplatin (B142131) (CDDP) nih.gov. Research using the human small-cell lung cancer cell line SBC-3 demonstrated that the simultaneous use of this compound and cisplatin resulted in a supraadditive, or synergistic, effect nih.gov. In contrast, combinations of this compound with other drugs such as vindesine, doxorubicin (B1662922), 5-fluorouracil (B62378), SN-38, and etoposide (B1684455) showed additive or marginally subadditive effects in this cell line nih.gov.
Isobologram analysis and a three-dimensional model were used to evaluate drug interactions nih.gov. This analysis provided information regarding the synergistic concentration ranges for the combination of this compound and cisplatin in SBC-3 cells nih.gov. Specifically, synergistic effects were observed within cisplatin concentrations of 200-400 nM and this compound concentrations of 7-10 nM nih.gov. Sequential administration of this compound and cisplatin, however, resulted only in an additive effect nih.gov. These findings suggest that the concurrent administration of this compound and cisplatin can lead to a greater cytotoxic effect on cancer cells compared to using either drug alone nih.gov.
While detailed studies specifically on the synergy of this compound and CDDP in gastric cancer cell lines were not explicitly detailed in the provided information, the synergy between recently developed topoisomerase I inhibitors, including this compound, and other drugs like cisplatin has been generally established nih.gove-crt.orge-crt.org. The mechanism underlying the synergistic effect between cisplatin and topoisomerase I inhibitors has been explored, with suggestions that persistent cisplatin-DNA adducts may correlate with increased covalent topoisomerase I-DNA complexes, potentially exacerbating the cytotoxic activity in the presence of a topoisomerase inhibitor nih.gove-crt.org.
The following table summarizes the synergy findings of this compound in combination with Cisplatin in the SBC-3 cell line:
| Cell Line | Combination Partner | Administration Schedule | Interaction Type | Synergistic Concentration Range (this compound; CDDP) |
| Human Small Cell Lung Cancer (SBC-3) | Cisplatin | Simultaneous | Supraadditive (Synergistic) | 7-10 nM; 200-400 nM |
| Human Small Cell Lung Cancer (SBC-3) | Cisplatin | Sequential | Additive | Not specified |
Comparative Studies with Other Anticancer Agents
Comparison with Conventional Topoisomerase Inhibitors (e.g., Camptothecin (B557342), Etoposide (B1684455), Irinotecan)
TAS-103 is characterized as a dual inhibitor targeting both topoisomerase I and topoisomerase II enzymes. targetmol.comnih.govnih.govnih.govresearchgate.netnih.govcuni.cz Studies have compared the in vitro antitumor effects of this compound with those of other established topoisomerase inhibitors. The cytotoxicity of this compound against various tumor cell lines was reported to be significantly stronger than that of etoposide (VP-16) and comparable to that of SN-38, the active metabolite of irinotecan (B1672180). targetmol.comnih.govnih.gov
In in vivo xenograft models, this compound demonstrated higher antitumor activity compared to CPT-11 (irinotecan), VP16 (etoposide), and CDDP (cisplatin). portico.org For instance, in orthotopically implanted human tumors, this compound inhibited 86% of tumors, a rate higher than CPT-11 (71%), VP16 (33%), and CDDP (57%). portico.org
However, in a comparison with XR5944, another dual topoisomerase inhibitor, XR5944 showed significantly greater potency than this compound in a range of cell lines, as well as compared to single-target topoisomerase I or II inhibitors like topotecan (B1662842), doxorubicin (B1662922), and etoposide. nih.gov In a HT29 human colon carcinoma xenograft model, XR5944 induced tumor regression, while this compound at its maximum tolerated dose only caused a delay in tumor growth. nih.gov Similarly, in an H69 small cell lung cancer model, XR5944 led to complete tumor regression, whereas topotecan and etoposide merely slowed the tumor growth rate. nih.gov
Resistance studies have provided insights into the comparative activity of this compound against resistant cell lines. Cell lines exhibiting decreased Topo II expression and resistance to etoposide showed slight cross-resistance to this compound. targetmol.comnih.govnih.gov For camptothecin-resistant cell lines, those with decreased Topo I expression did not show altered sensitivity to this compound in some instances. targetmol.comnih.govnih.gov However, a PC-7 cell line with a mutation in the Topo I gene did exhibit cross-resistance to this compound. targetmol.comnih.govnih.govresearchgate.netnih.gov
Below is a summary of comparative in vitro cytotoxicity (IC50 values in µM) against various tumor cell lines:
| Compound | IC50 Range (µM) |
| This compound | 0.0030-0.23 |
| VP-16 | Much Weaker |
| SN-38 | Comparable |
*Based on data from search results targetmol.comnih.govnih.gov. Specific IC50 values for VP-16 and SN-38 across the same range of cell lines were not consistently provided for direct comparison in the snippets.
Comparison with Other Classes of Anticancer Agents
This compound has demonstrated notable antitumor activity when compared to various conventional anticancer agents. In one study focusing on colorectal cancer, this compound exhibited the strongest antitumor activity among the conventional agents evaluated. medkoo.comabmole.com
Investigations into combination effects with other classes of anticancer agents have been conducted. Simultaneous administration of this compound and cisplatin (B142131) resulted in a supraadditive cytotoxic effect on human small cell lung cancer cells. nih.gov In contrast, combinations of this compound with other agents such as vindesine, doxorubicin, and 5-fluorouracil (B62378) showed additive or only marginally subadditive effects in the same cell line. nih.gov This suggests a potentially synergistic interaction between this compound and cisplatin in this context.
This compound has also shown activity against various drug-resistant human tumor cell lines in culture. portico.org This includes cell lines resistant to cisplatin (CDDP), doxorubicin (ADM), and those with partial resistance to etoposide (VP). portico.org Importantly, cell lines resistant due to P-Glycoprotein (P-gp)-mediated multidrug resistance, as well as those resistant to cisplatin and 5-fluorouracil, did not show cross-resistance to this compound. targetmol.comnih.govnih.gov This suggests that this compound may overcome certain common mechanisms of drug resistance.
Below is a summary of combination effects with other anticancer agents on human small cell lung cancer cells:
| Combination | Effect |
| This compound + Cisplatin | Supraadditive |
| This compound + Vindesine | Additive/Marginally Subadditive |
| This compound + Doxorubicin | Additive/Marginally Subadditive |
| This compound + 5-Fluorouracil | Additive/Marginally Subadditive |
*Based on data from search result nih.gov.
Below is a summary of this compound activity against drug-resistant cell lines:
| Resistance Mechanism/Agent | Cross-Resistance to this compound |
| P-Glycoprotein (P-gp) | No |
| Cisplatin (CDDP) | No |
| 5-Fluorouracil (5-FU) | No |
| Etoposide (VP) (partial) | Partial |
| Doxorubicin (ADM) | No |
*Based on data from search results targetmol.comnih.govnih.govportico.org.
Future Directions and Research Opportunities for Tas 103
Identification of Predictive Biomarkers for Patient Selection
A crucial aspect of advancing TAS-103 into broader clinical use is the identification of predictive biomarkers to select patients most likely to benefit from the treatment. While research in this area is still in its early stages, one area of investigation has been the role of the UGT1A1 genotype. This compound is metabolized to this compound-glucuronide (this compound-G) predominantly by the uridine (B1682114) diphosphate (B83284) glucuronosyltransferase isoform 1A1 (UGT1A1) enzyme. A phase I clinical study evaluated the influence of UGT1A1 genotype on the pharmacokinetics and toxicity of this compound. nih.gov However, this study did not find that the UGT1A1 genotype influenced the clearance of this compound, suggesting that its role as a predictive biomarker for efficacy may be limited. nih.gov
Further research is warranted to explore other potential biomarkers. Given that this compound targets topoisomerases I and II, the expression levels or mutational status of these enzymes could be investigated as potential predictors of response. For instance, in vitro studies have shown that a cell line with a topoisomerase I gene mutation exhibited cross-resistance to this compound, while cells with decreased topoisomerase I or II expression showed varied sensitivity. nih.gov These findings suggest that a deeper understanding of the molecular characteristics of a patient's tumor, particularly relating to the topoisomerase enzymes, could be key to personalized treatment strategies with this compound.
Novel Combination Therapy Approaches
To enhance the antitumor activity of this compound, research into novel combination therapies is a promising avenue. Preclinical studies have already demonstrated the potential of combining this compound with conventional chemotherapy. In a study using a human small-cell lung cancer cell line, the simultaneous administration of this compound and cisplatin (B142131) resulted in a supra-additive cytotoxic effect. nih.gov This synergistic interaction suggests a potential clinical benefit for this combination in treating small-cell lung cancer. nih.gov The study also explored combinations with other agents like vindesine, doxorubicin (B1662922), 5-fluorouracil (B62378), SN-38, and etoposide (B1684455), which resulted in additive or marginally subadditive effects. nih.gov
Looking forward, the exploration of this compound in combination with targeted therapies and immunotherapies holds significant potential. For instance, combining this compound with PARP inhibitors could be a rational approach, particularly in tumors with deficiencies in DNA damage repair pathways. nih.govnih.gov Similarly, investigating the synergy between this compound and immune checkpoint inhibitors is a compelling area of research, as the DNA damage induced by this compound could potentially increase tumor immunogenicity and enhance the efficacy of immunotherapy. nih.gov
Investigation of this compound in Different Malignancies
Initial studies have highlighted the broad-spectrum antitumor activity of this compound. In vivo studies have shown its efficacy against various human tumor xenografts, including those derived from lung, colon, stomach, breast, and pancreatic cancers. nih.gov The efficacy of this compound in these models was generally reported to be greater than that of other established agents like irinotecan (B1672180), etoposide, or cisplatin. nih.gov
In vitro studies have further substantiated its broad activity. This compound has demonstrated potent cytotoxic effects against a variety of tumor cell lines with IC50 values ranging from 0.0030 to 0.23 μM. nih.gov Notably, its cytotoxicity was significantly stronger than that of etoposide (VP-16) and comparable to SN-38, the active metabolite of irinotecan. nih.gov The compound has also shown activity against leukemia cell lines. researchgate.net
Future research should focus on more in-depth investigations into specific malignancies where there is a high unmet medical need. For example, its activity in pancreatic cancer xenografts warrants further exploration in more robust preclinical models and potentially in clinical trials, given the limited treatment options for this disease. nih.gov Similarly, its efficacy in hematological malignancies, suggested by its in vitro activity against leukemia cells, should be further investigated in relevant preclinical models. researchgate.net
Structural Modifications and Derivative Development
The development of this compound derivatives through structural modifications represents a key strategy for enhancing its therapeutic index. By altering the chemical structure of the parent compound, it may be possible to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicities. While specific research on the synthesis and structure-activity relationships (SAR) of this compound analogs is not extensively published in publicly available literature, this is a common and critical step in drug development.
The general principles of SAR studies would involve synthesizing a series of analogs with modifications at various positions of the indeno[2,1-c]quinoline core. These modifications could include the introduction of different substituents on the aromatic rings or alterations to the dimethylaminoethylamino side chain. nih.gov These newly synthesized compounds would then be evaluated for their ability to inhibit topoisomerases I and II and for their cytotoxic activity against a panel of cancer cell lines. Through these studies, researchers can identify the key structural features required for potent antitumor activity and develop new derivatives with improved pharmacological profiles.
Repurposing in Other Disease Contexts
While the primary focus of this compound research has been on its anticancer properties, the potential for repurposing this compound for other diseases should not be overlooked. The mechanism of action of this compound, as a topoisomerase inhibitor, could have implications in other pathological conditions where cellular proliferation or DNA replication plays a role. However, there is currently no publicly available research investigating the repurposing of this compound in non-cancerous disease contexts. Future exploratory studies could investigate its potential in areas such as certain viral infections where viral replication is dependent on host cell topoisomerases, or in specific inflammatory conditions characterized by excessive cellular proliferation.
Advanced Preclinical Modeling (e.g., Organoids, Patient-Derived Xenografts)
The use of advanced preclinical models, such as patient-derived xenografts (PDXs) and patient-derived organoids (PDOs), offers a more clinically relevant platform to evaluate the future potential of this compound. These models have been shown to faithfully recapitulate the heterogeneity and molecular characteristics of the original patient tumors, making them valuable tools for predicting clinical responses. nih.govnih.gov
The evaluation of this compound in a panel of well-characterized colorectal cancer PDX models, for example, could provide valuable insights into its efficacy in a setting that mirrors the complexity of human tumors. nih.govcurie.framanote.comresearchgate.net This would allow for the correlation of drug response with the specific genomic and transcriptomic features of each PDX, potentially leading to the identification of predictive biomarkers.
Similarly, testing this compound in pancreatic cancer organoids could provide a more accurate assessment of its activity in this challenging disease. nih.gov Organoid platforms can be used for higher-throughput drug screening and to investigate the effects of this compound in a three-dimensional context that better reflects the tumor microenvironment. nih.govnih.gov These advanced preclinical models will be instrumental in guiding the future clinical development of this compound and its derivatives.
Q & A
Q. What experimental methodologies are recommended for assessing the cytotoxic effects of TAS-103 in vitro?
To evaluate cytotoxicity, researchers commonly use colony formation assays and MTT-based viability tests. For colony formation, cells are treated with this compound, fixed with glutaraldehyde, stained with crystal violet, and colonies are quantified using a colony analyzer. The IC90 (concentration inhibiting 90% colony formation) is derived from dose-response curves . MTT assays involve treating cells for 72 hours, followed by spectrophotometric measurement of formazan product formation to determine growth inhibition . Both methods require triplicate experiments and rigorous controls (e.g., untreated cells, vehicle-only groups) to ensure reproducibility.
Q. How does this compound's dual inhibition of topoisomerase I and II influence its mechanism of action compared to single-target inhibitors?
this compound simultaneously inhibits topoisomerase I (Topo I) and II (Topo II), inducing DNA-protein crosslinks and stabilizing cleavage complexes, leading to double-strand DNA breaks. Unlike single-target inhibitors (e.g., camptothecin for Topo I or etoposide for Topo II), dual inhibition reduces the likelihood of compensatory Topo activity, enhancing cytotoxicity. For example, this compound exhibits stronger DNA synthesis inhibition than VP-16 (a Topo II inhibitor) and shows comparable potency to SN-38 (a Topo I inhibitor) in A549 cells . This dual mechanism may explain its broad-spectrum activity across colorectal, lung, and leukemia cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in cross-resistance profiles observed between this compound and other topoisomerase inhibitors?
Contradictions in cross-resistance data require systematic analysis of resistance mechanisms. For instance:
- Topo I mutations : PC-7/CPT cells (with a Topo I mutation) show 9.5-fold resistance to this compound, while P388/CPT cells (with reduced Topo I expression) remain sensitive . This suggests this compound's efficacy depends on Topo I structural integrity rather than expression levels.
- Multidrug resistance (MDR) : KB/VM4 cells resistant to VP-16 retain sensitivity to this compound, indicating it bypasses MDR pumps like P-glycoprotein . Methodologically, pairing Western blotting (to quantify Topo I/II expression) with DNA-protein complex assays (via SDS-KCl precipitation) can clarify resistance drivers .
Q. What molecular mechanisms underlie this compound's upregulation of V-ATPase subunits, and how does this affect its antitumor efficacy?
this compound increases expression of V-ATPase subunits (e.g., E, c, and D) by dual mechanisms:
- Transcriptional activation : this compound stimulates the promoters of ATP6L (c subunit) and ATP6E genes, unlike cisplatin .
- mRNA stabilization : It reduces degradation rates of ATP6L and ATP6E transcripts, enhancing their stability . Increased V-ATPase activity may acidify intracellular compartments, potentiating lysosome-mediated apoptosis. Researchers should validate this using pH-sensitive probes and siRNA knockdown of V-ATPase subunits.
Q. What experimental strategies are effective in determining the cell cycle-specific cytotoxicity of this compound?
- Synchronized cell models : Use thymidine block to arrest cells at G1/S phase, followed by this compound treatment during specific cell cycle phases (e.g., S or G2/M). Survival is assessed via MTT or colony formation .
- Flow cytometry : Analyze DNA content (propidium iodide staining) to correlate cytotoxicity with cell cycle distribution. This compound induces S-phase arrest in A549 cells within 8 hours, progressing to apoptosis by 24 hours .
- Time-exposure studies : Plot IC90 against exposure duration (log-log scale). Prolonged exposure (≥24 hours) is critical for maximal cytotoxicity, a hallmark of cell cycle-dependent agents .
Q. How does this compound induce Sp1 acetylation, and what implications does this have for its transcriptional regulatory effects in cancer cells?
this compound triggers acetylation of Sp1, a transcription factor regulating genes like GC-box-dependent promoters. In MCF7 cells, immunoprecipitation with anti-acetylation antibodies confirms Sp1 acetylation post-TAS-103 treatment, which enhances its DNA-binding affinity and transactivation activity . This mechanism may synergize with topoisomerase inhibition by altering expression of pro-survival or apoptotic genes. Researchers can map acetylation sites via mass spectrometry and assess functional impacts using luciferase reporter assays.
Methodological Guidelines
- Data interpretation : Report IC50/IC90 values with ≤3 significant figures, reflecting instrument precision .
- Contradiction analysis : Apply iterative qualitative methods (e.g., triangulating Western blot, cytotoxicity, and transcriptional data) to address conflicting results .
- Ethical reporting : Avoid claims of "significance" without statistical testing (e.g., ANOVA with p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
